molecular formula C16H26ClN3O5S B2565502 2,3-dimethoxy-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride CAS No. 1351587-86-4

2,3-dimethoxy-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride

Cat. No.: B2565502
CAS No.: 1351587-86-4
M. Wt: 407.91
InChI Key: LSDPRJXHFSVTID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dimethoxy-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C16H26ClN3O5S and its molecular weight is 407.91. The purity is usually 95%.
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Biological Activity

2,3-Dimethoxy-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H27N3O2SC_{20}H_{27}N_3O_2S, which includes a piperazine ring substituted with a methylsulfonyl group and a benzamide moiety. The presence of methoxy groups on the benzene ring may influence its biological interactions.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that benzamide derivatives can inhibit the proliferation of various cancer cell lines. In particular, compounds with piperazine and methoxy substitutions demonstrated enhanced cytotoxicity against human cancer cells.

  • Case Study : A study involving a series of benzamide derivatives found that those containing piperazine exhibited IC50 values lower than standard chemotherapeutics like doxorubicin against A-431 and Jurkat cell lines, indicating strong antiproliferative activity .

Antimicrobial Activity

The antimicrobial potential of related compounds suggests that this compound may also exhibit antibacterial properties.

  • Research Findings : A recent investigation into structurally similar compounds revealed promising antibacterial activity against Gram-positive bacteria, with some derivatives outperforming traditional antibiotics . The mechanism appears to involve disruption of bacterial cell wall synthesis.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Target Enzymes : Similar benzamide derivatives have been shown to inhibit histone methyltransferases, which play a crucial role in epigenetic regulation and cancer progression .
  • Receptor Modulation : Compounds with piperazine moieties often interact with neurotransmitter receptors, potentially affecting pathways involved in neuropharmacology .

Data Table: Biological Activity Overview

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerBenzamide derivativesIC50 < Doxorubicin
AntimicrobialPiperazine-containing compoundsEffective against Gram-positive bacteria
Histone Methyltransferase InhibitionVarious benzamidesEpigenetic modulation

Properties

IUPAC Name

2,3-dimethoxy-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]benzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O5S.ClH/c1-23-14-6-4-5-13(15(14)24-2)16(20)17-7-8-18-9-11-19(12-10-18)25(3,21)22;/h4-6H,7-12H2,1-3H3,(H,17,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDPRJXHFSVTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCCN2CCN(CC2)S(=O)(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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